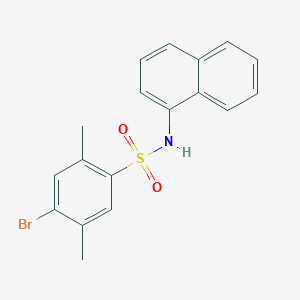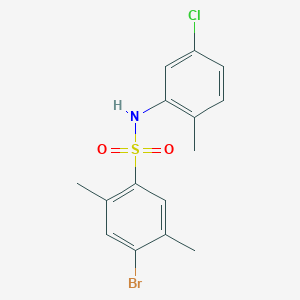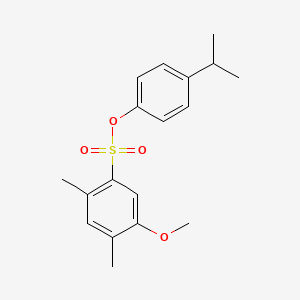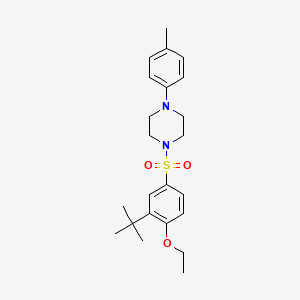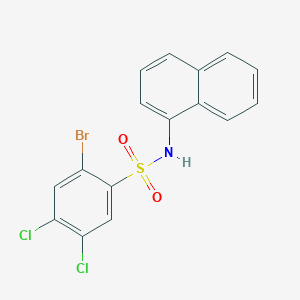
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate, also known as MQDCMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonates and has shown promising results in various biological assays.
作用机制
The exact mechanism of action of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of the target enzyme. For example, this compound has been shown to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate in lab experiments is its high potency and selectivity. It has been shown to have a low IC50 value, indicating that it can inhibit the target enzyme at a low concentration. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some assays.
未来方向
There are several future directions for research on (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its mechanism of action and its efficacy in various cancer types. Finally, further studies are needed to improve the solubility of this compound, which could increase its utility in various assays.
合成方法
The synthesis of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methylquinoline in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
科学研究应用
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate has been extensively studied for its potential use as a drug candidate. It has shown inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are known to play a role in various diseases such as Alzheimer's, Parkinson's, and glaucoma. This compound has also shown antiproliferative activity against cancer cells and has been proposed as a potential anticancer agent.
属性
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCTVZXENQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

